N-[[1-(dimethylamino)cyclohexyl]methyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine
Description
N-[[1-(dimethylamino)cyclohexyl]methyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine is a complex organic compound with a unique structure that combines a cyclohexyl group, a dimethylamino group, and a triazin-3-amine core
Properties
IUPAC Name |
N-[[1-(dimethylamino)cyclohexyl]methyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5/c1-15-9-5-6-10-16(15)17-13-21-23-18(22-17)20-14-19(24(2)3)11-7-4-8-12-19/h5-6,9-10,13H,4,7-8,11-12,14H2,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFKPJBYAKBBLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=NC(=N2)NCC3(CCCCC3)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(dimethylamino)cyclohexyl]methyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine typically involves multiple steps. One common method starts with the preparation of the cyclohexylmethylamine derivative, which is then reacted with a dimethylamine source under controlled conditions to form the intermediate. This intermediate is subsequently reacted with a 1,2,4-triazine derivative to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(dimethylamino)cyclohexyl]methyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
N-[[1-(dimethylamino)cyclohexyl]methyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases or conditions, particularly those involving the central nervous system.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[[1-(dimethylamino)cyclohexyl]methyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to downstream effects. The exact pathways and targets can vary depending on the application, but common mechanisms include modulation of neurotransmitter systems or inhibition of specific enzymes involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a similar amine functional group but a simpler structure.
Triamterene: A compound with a triazine core, used as a pharmaceutical agent.
Metformin: A biguanide compound used in diabetes treatment, structurally different but functionally related in terms of biological activity.
Uniqueness
N-[[1-(dimethylamino)cyclohexyl]methyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine is unique due to its combination of a cyclohexyl group, a dimethylamino group, and a triazin-3-amine core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
